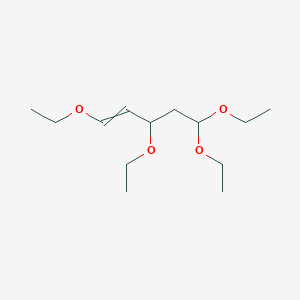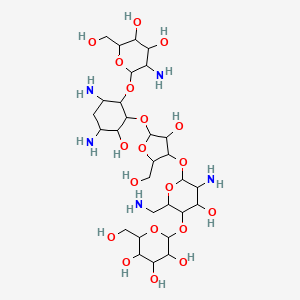![molecular formula C17H32NO4- B14686554 1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane CAS No. 35143-92-1](/img/structure/B14686554.png)
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane is a chemical compound with the molecular formula C17H30NNaO5. It is known for its unique structure, which includes a dodecane chain linked to a norvalyl group through an ester bond.
Métodos De Preparación
The synthesis of 1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane typically involves the esterification of dodecanoic acid with a norvalyl derivative. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: This compound is investigated for its potential role in biochemical pathways involving fatty acid metabolism.
Medicine: Research explores its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants and emulsifiers for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane involves its interaction with molecular targets such as enzymes involved in ester hydrolysis. The ester bond in the compound is susceptible to enzymatic cleavage, releasing the norvalyl and dodecane moieties. This process can influence various biochemical pathways, particularly those related to lipid metabolism.
Comparación Con Compuestos Similares
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane can be compared with similar compounds such as:
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane: This compound has a longer alkyl chain, which may affect its solubility and interaction with biological membranes.
1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane: This compound has a shorter alkyl chain, which may influence its reactivity and stability.
The uniqueness of this compound lies in its specific chain length, which balances hydrophobic and hydrophilic properties, making it suitable for diverse applications.
Propiedades
Número CAS |
35143-92-1 |
|---|---|
Fórmula molecular |
C17H32NO4- |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-dodecoxy-5-oxopentanoate |
InChI |
InChI=1S/C17H33NO4/c1-2-3-4-5-6-7-8-9-10-11-14-22-17(21)15(18)12-13-16(19)20/h15H,2-14,18H2,1H3,(H,19,20)/p-1/t15-/m0/s1 |
Clave InChI |
BLXDDKAWAKERQV-HNNXBMFYSA-M |
SMILES isomérico |
CCCCCCCCCCCCOC(=O)[C@H](CCC(=O)[O-])N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C(CCC(=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)
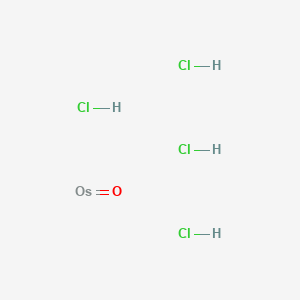


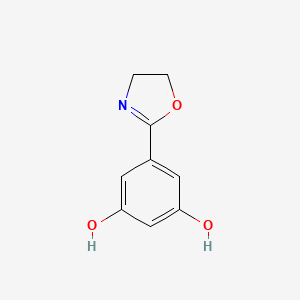
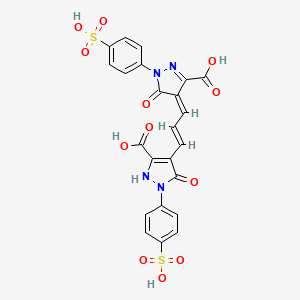
![Benz[a]anthracen-7-ol](/img/structure/B14686536.png)
